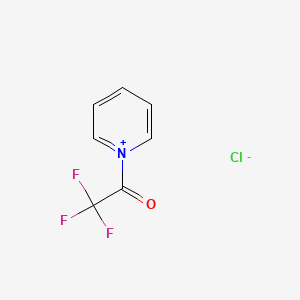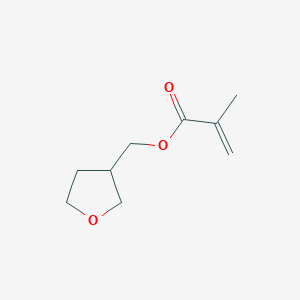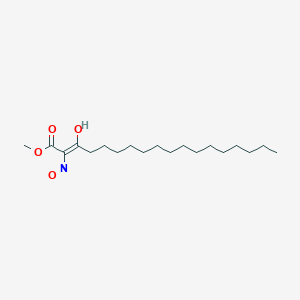
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a nitroso group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate typically involves a multi-step process. One common method includes the esterification of a suitable precursor, followed by the introduction of the nitroso group through a nitrosation reaction. The hydroxy group can be introduced via selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and nitrosation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular processes. The ester and hydroxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate can be compared with similar compounds such as:
Methyl (E)-3-hydroxy-2-nitrosohexadec-2-enoate: Similar structure but with a shorter carbon chain.
Methyl (E)-3-hydroxy-2-nitrosododec-2-enoate: Similar structure but with a different carbon chain length.
Methyl (E)-3-hydroxy-2-nitrosobut-2-enoate: Similar functional groups but with a much shorter carbon chain.
Propiedades
Fórmula molecular |
C19H35NO4 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
methyl (E)-3-hydroxy-2-nitrosooctadec-2-enoate |
InChI |
InChI=1S/C19H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(20-23)19(22)24-2/h21H,3-16H2,1-2H3/b18-17+ |
Clave InChI |
MKKVNQWWAHTNIW-ISLYRVAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C(=C(/C(=O)OC)\N=O)/O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=C(C(=O)OC)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
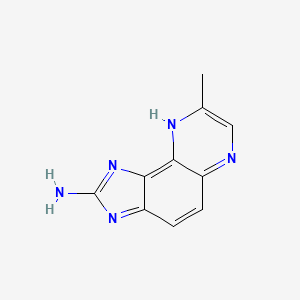

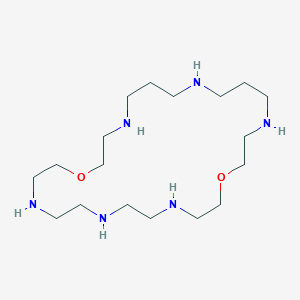
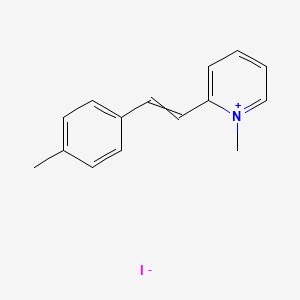
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
